1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
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Description
- The compound is an experimental drug belonging to the class of fatty acid amide hydrolase (FAAH) inhibitors.
- Its molecular formula is C18H21N3O3, and its molecular weight is 327.384.
Synthesis Analysis
- Isoxazoles, including this compound, are synthesized using various methods, often employing Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions.
- Metal-free synthetic routes are being explored to address drawbacks associated with metal-catalyzed reactions.
Molecular Structure Analysis
- The compound’s structure includes an isoxazole ring and a piperidine-4-carboxamide moiety.
- The presence of the labile N–O bond in the isoxazole ring allows access to various derivatives.
Chemical Reactions Analysis
- The compound’s reactivity and selectivity in transformations are essential considerations.
- It can undergo various reactions due to its isoxazole scaffold.
Physical And Chemical Properties Analysis
- Further research is needed to provide detailed physical and chemical properties.
Safety And Hazards
- No specific safety information is available for this compound.
Future Directions
- Investigate its pharmacological activity and explore structure-activity relationships.
- Optimize its synthesis for potential drug development.
Please note that this analysis is based on available information, and further research may be necessary to address specific aspects. 🌟
properties
IUPAC Name |
1-[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-2-4-13(5-3-12)16-10-15(20-24-16)11-17(22)21-8-6-14(7-9-21)18(19)23/h2-5,10,14H,6-9,11H2,1H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAFCLJRCKFZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide |
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